2-Methyl-7-(4-methylpiperazin-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine
Description
2-Methyl-7-(4-methylpiperazin-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolopyrimidine class
Properties
IUPAC Name |
2-methyl-7-(4-methylpiperazin-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5/c1-4-8-18-15-19(25-13-11-24(3)12-14-25)26-21(22-18)20(16(2)23-26)17-9-6-5-7-10-17/h5-7,9-10,15H,4,8,11-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQVJVXXLBMRWQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)C)C)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-7-(4-methylpiperazin-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine typically involves multi-step organic synthesis. One common approach starts with the preparation of the pyrazolopyrimidine core, followed by functionalization to introduce the methyl, phenyl, and propyl groups, as well as the piperazine moiety.
Formation of the Pyrazolopyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions. For example, a condensation reaction between a pyrazole derivative and a pyrimidine derivative can be used.
Functionalization: The introduction of the methyl, phenyl, and propyl groups can be achieved through various substitution reactions. For instance, alkylation reactions using alkyl halides in the presence of a base can introduce the propyl group.
Introduction of the Piperazine Moiety: This step typically involves nucleophilic substitution reactions where a piperazine derivative is reacted with a suitable leaving group on the pyrazolopyrimidine core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and propyl groups, leading to the formation of alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can target the pyrazolopyrimidine core or the piperazine moiety, potentially leading to the formation of dihydro derivatives.
Substitution: The compound can undergo various substitution reactions, such as nucleophilic aromatic substitution, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group could yield a carboxylic acid, while nucleophilic substitution could introduce various functional groups, altering the compound’s properties.
Scientific Research Applications
Research indicates that this compound exhibits significant biological activities, particularly as an inhibitor of various enzymes and receptors involved in pathological conditions.
Pharmacological Properties:
-
Kinase Inhibition:
- The compound has shown potential in inhibiting receptor tyrosine kinases (RTKs), which are crucial in cancer biology. Specific kinases affected include VEGFR (vascular endothelial growth factor receptor) and PDGFR (platelet-derived growth factor receptor), which play roles in angiogenesis and tumor proliferation .
- Neuropharmacological Effects:
- Antitumor Activity:
Case Studies
Several studies have explored the applications of this compound in different contexts:
- Cancer Treatment:
- Neurological Research:
Mechanism of Action
The mechanism of action of 2-Methyl-7-(4-methylpiperazin-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit protein kinases by binding to their active sites, thereby blocking their activity and affecting cell signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Imatinib: A well-known tyrosine kinase inhibitor used in cancer therapy.
Dasatinib: Another tyrosine kinase inhibitor with a broader spectrum of activity.
Nilotinib: A selective inhibitor of BCR-ABL tyrosine kinase.
Uniqueness
2-Methyl-7-(4-methylpiperazin-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine is unique due to its specific structural features, such as the combination of a pyrazolopyrimidine core with a piperazine moiety. This structure provides a distinct set of interactions with molecular targets, potentially leading to unique biological activities and therapeutic applications.
Biological Activity
2-Methyl-7-(4-methylpiperazin-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has gained attention due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C18H24N6
- Molecular Weight : 324.43 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily linked to its ability to inhibit specific enzymes and pathways involved in cell proliferation and survival.
Key Mechanisms:
- Inhibition of Cyclin-dependent Kinases (CDKs) : This compound has been shown to inhibit CDK1, CDK2, and CDK9, which are crucial for cell cycle regulation and transcriptional control in cancer cells. The inhibition of these kinases leads to cell cycle arrest and apoptosis in various cancer cell lines .
- Induction of Apoptosis : Studies have indicated that treatment with this compound results in increased apoptosis through both intrinsic and extrinsic pathways. This is evidenced by the activation of caspase cascades and the loss of mitochondrial membrane potential in treated cells .
- Anti-inflammatory Effects : Pyrazolo[1,5-a]pyrimidines have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. This suggests potential applications in inflammatory diseases .
Biological Activity Data
Case Study 1: Antitumor Efficacy
In a study conducted on human tumor cell lines, this compound exhibited significant cytotoxic effects. The compound was administered at varying concentrations (0.5 µM to 10 µM), leading to a dose-dependent increase in apoptosis markers such as cleaved PARP and active caspase-3. The most pronounced effects were observed in breast cancer and lung cancer cell lines.
Case Study 2: Inflammatory Response Modulation
Another investigation assessed the compound's impact on inflammatory cytokine production in macrophages stimulated with LPS. Results showed a marked decrease in TNF-α and IL-6 levels after treatment with the compound at concentrations ranging from 0.1 µM to 5 µM, indicating its potential as an anti-inflammatory agent.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare pyrazolo[1,5-a]pyrimidine derivatives, and how can reaction conditions be optimized for intermediates like 5-aminopyrazole-4-carboxamides?
- Answer : Pyrazolo[1,5-a]pyrimidines are typically synthesized via cyclization of 5-aminopyrazole precursors with enamines or β-ketoesters. For example, hydrazine hydrate reacts with enamines under controlled conditions to yield cyanopyrazoles or aminopyrazoles, which are key intermediates . Optimization involves adjusting solvent systems (e.g., ethanol or pyridine), reflux duration (3–6 hours), and stoichiometric ratios to improve yields (typically 60–70%). Post-synthesis purification via recrystallization (e.g., using ethanol or dioxane) is critical for isolating high-purity intermediates .
Q. How are spectroscopic techniques (NMR, IR, MS) applied to confirm the structural integrity of substituted pyrazolo[1,5-a]pyrimidines?
- Answer :
- 1H NMR resolves substituent environments (e.g., propyl chain protons at δ 0.9–1.7 ppm and piperazine methyl groups at δ 2.3–2.5 ppm).
- 13C NMR confirms carbonyl/carboxamide signals (e.g., C=O at ~165 ppm) and aromatic ring carbons (110–150 ppm).
- IR identifies functional groups (e.g., NH stretches at ~3400 cm⁻¹ for amines, C≡N at ~2200 cm⁻¹).
- MS validates molecular weight via molecular ion peaks (e.g., [M+H]+ for C₂₀H₂₅N₆ at m/z 365.2). Cross-referencing with literature data ensures consistency .
Q. What are the critical steps in designing a regioselective synthesis for pyrazolo[1,5-a]pyrimidines with multiple substituents?
- Answer : Regioselectivity is achieved by controlling electron-donating/withdrawing effects of substituents. For example, a 7-position methylpiperazine group directs electrophilic substitution to the 3-phenyl ring via steric and electronic effects. Catalysts like acetic acid or microwave-assisted heating (80–100°C) enhance reaction specificity. Monitoring via TLC or HPLC ensures intermediate formation aligns with expected regiochemistry .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction resolve structural ambiguities in pyrazolo[1,5-a]pyrimidines, and what software tools are recommended for refinement?
- Answer : Single-crystal X-ray analysis provides precise bond lengths/angles (e.g., C–C bond precision ±0.003 Å) and confirms substituent orientation. SHELX programs (e.g., SHELXL for refinement) are widely used for small-molecule crystallography due to robust handling of high-resolution data and twinning. Key parameters include R factor (<0.06) and data-to-parameter ratio (>15:1) .
Q. What strategies mitigate contradictions in bioactivity data for pyrazolo[1,5-a]pyrimidines, such as inconsistent enzyme inhibition results?
- Answer : Contradictions arise from assay variability (e.g., ATP concentration in kinase assays) or solvent effects on compound solubility. Normalize data using positive controls (e.g., staurosporine for kinase inhibition) and validate via orthogonal assays (e.g., SPR for binding affinity vs. enzymatic IC₅₀). Molecular docking (e.g., AutoDock Vina) can rationalize discrepancies by modeling ligand-receptor interactions .
Q. How are computational methods integrated into the design of pyrazolo[1,5-a]pyrimidines with enhanced pharmacokinetic properties?
- Answer :
- LogP prediction (e.g., via ChemAxon) optimizes lipophilicity (target LogP ~2–3 for blood-brain barrier penetration).
- ADMET profiling predicts metabolic stability (CYP3A4 liability) and toxicity (AMES test alerts).
- DFT calculations (e.g., Gaussian 09) model electronic effects of substituents (e.g., trifluoromethyl groups increase electrophilicity at C-5) .
Q. What experimental approaches validate the proposed reaction mechanisms for pyrazolo[1,5-a]pyrimidine formation, such as cyclocondensation pathways?
- Answer : Isotopic labeling (e.g., ¹⁵N-tagged hydrazine) tracks nitrogen incorporation during cyclization. Kinetic studies (variable-temperature NMR) identify rate-determining steps, while trapping intermediates (e.g., using TEMPO) confirms radical pathways. Computational transition-state modeling (IRC analysis in Gaussian) corroborates mechanistic hypotheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
